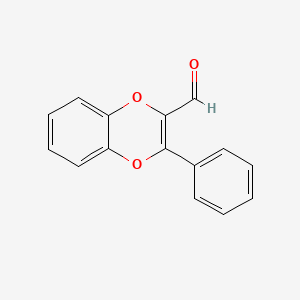

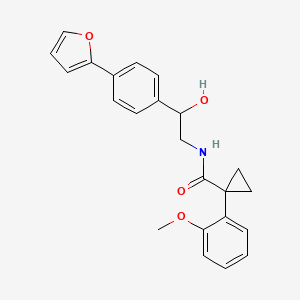

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system.

科学的研究の応用

Synthesis and Derivatives

Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim & Behbehani (2014) details a general route for synthesizing a class of pyridazin-3-one derivatives. This process involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of new substances with potential medicinal applications.

Synthesis of Fused Azines : The same study also covers the synthesis of azolo[1,5-a]pyrimidine derivatives, indicating the versatility of pyridazin-3-one derivatives in creating fused azine structures, which are important in pharmaceutical chemistry.

Synthesis of 2-Amino-6-Aryl-5-Arylazo-3-Aroylpyridines : This process, as described in the study, involves smooth reactions leading to the formation of new classes of 1,8-naphthyridine derivatives, showcasing the compound's utility in creating diverse chemical structures.

Biological Activity

Histamine H3 Receptor Antagonist : A study by Hudkins et al. (2014) identified a compound as a potent histamine H3 receptor antagonist, demonstrating its potential in cognitive enhancement and wake-promoting activity. This indicates the relevance of the compound in developing treatments for neurological conditions.

Antimitotic Agents : Research by Temple et al. (1991) explored alterations in the structure of ethyl carbamates derived from pyridazin-3(2H)-one and their effects on cytotoxicity and the inhibition of mitosis in leukemia cells, signifying its potential in cancer therapy.

Potassium Channel Activators : A study by Bergmann et al. (1990) discusses the creation of heterocyclyloxychromenes derived from pyridazin-3(2H)-one, highlighting their application as potassium channel activators, which could have implications in cardiovascular diseases.

Vasodilator and Beta-Adrenoceptor Antagonist : The study by Howson et al. (1988) synthesized different stereoisomers of a pyridazinone derivative, revealing varied pharmacological profiles, including vasodilation and beta-adrenergic antagonism.

Structural and Chemical Analysis

Structural Elucidation and Analysis : Research by Sallam et al. (2021) emphasizes the importance of pyridazine analogs in medicinal chemistry, providing detailed structural analysis through spectroscopic techniques and X-ray crystallography.

Density Functional Theory Calculations : The same study also conducted density functional theory calculations, providing insights into the electronic properties of the compound, which is crucial for understanding its interactions in biological systems.

特性

IUPAC Name |

6-cyclopropyl-2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-11-2-1-7-16(8-11)14(20)9-17-13(19)6-5-12(15-17)10-3-4-10/h5-6,10-11,18H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDPTQBTXMAIAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![3-sec-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2740737.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)